Europium(2+) sulphate

Vue d'ensemble

Description

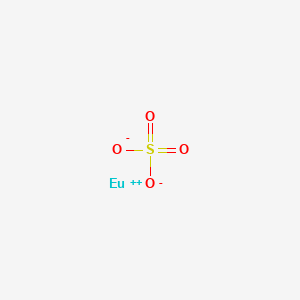

Europium(2+) sulphate is an inorganic compound with the formula EuSO4 . It exists in two known polymorphs, α and the more stable β . Both polymorphs are colorless . The β polymorph is isostructural with barium sulfate, making it insoluble in water .

Synthesis Analysis

Europium(2+) sulphate is synthesized by adding soluble europium(II) salts to dilute sulfuric acid . Another method involves using EuS as a starting material . The compound contains divalent europium and crystallizes in the orthorhombic crystal system .

Molecular Structure Analysis

The molecular formula of Europium(2+) sulphate is EuO4S . It has an average mass of 248.027 Da and a monoisotopic mass of 248.872925 Da . The compound crystallizes in the orthorhombic crystal system, space group Pnma .

Chemical Reactions Analysis

Europium(2+) sulphate is generated by the addition of soluble europium(II) salts to dilute sulfuric acid . The compound contains divalent europium .

Physical And Chemical Properties Analysis

Europium(2+) sulphate is a white solid with a density of 4.98 g/cm³ . It has a molar mass of 248.02 g·mol⁻¹ .

Applications De Recherche Scientifique

Luminescence and Radiophotoluminescence

Europium-doped alkali sulphates exhibit luminescent properties, particularly under gamma-ray exposure, which can lead to a change in the oxidation state of Europium from trivalent to divalent. This characteristic makes these materials useful in radiophotoluminescence (RPL) dosimetry, potentially serving as storage phosphors for X-rays (Upadeo & Moharil, 1996). The luminescence of Europium(2+) in alkali sulphate matrices is also studied for its potential applications in optoelectronics and information storage (Kishan Kumar, Acharyulu, & Sastry, 1991).

Solvent Extraction and Separation Techniques

The extraction behavior of Europium(III) to non-fluorinated ionic liquid phases using diglycolamic acid extractants highlights the potential for efficient and environmentally friendly methods of rare earth element separation, which is crucial for various technological applications (Rout, Souza, & Binnemans, 2014). Moreover, the separation of Europium from lanthanide mixtures through chemical reduction and precipitation techniques is a critical area of research for the recycling and efficient utilization of rare earth elements (Sayed, Rabie, & Salama, 2005).

Materials Science and Recycling

Europium(2+) sulphate plays a role in the recycling of valuable metals from electronic waste, such as spent fluorescent lamps. The recovery of Europium and other rare earth elements from these sources is vital for sustainable materials management and the circular economy (Rabah, 2008). The study of Europium-ion-doped strontium pyrophosphate, for instance, explores the fluorescence properties and the potential applications in luminescent materials (Natarajan et al., 2004).

Safety And Hazards

While specific safety and hazards information for Europium(2+) sulphate is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes avoiding dust formation, avoiding breathing in mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

europium(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQORTHCHCYWSQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

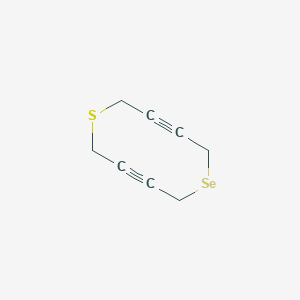

[O-]S(=O)(=O)[O-].[Eu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884249 | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium(2+) sulphate | |

CAS RN |

10031-54-6 | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid, europium(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium(2+) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)